molecular formula C10H8ClN3 B599265 6-(2-Chlorophenyl)pyrazin-2-amine CAS No. 1224741-03-0

6-(2-Chlorophenyl)pyrazin-2-amine

Cat. No.: B599265
CAS No.: 1224741-03-0
M. Wt: 205.645
InChI Key: LDDYPTSIYZBGIJ-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)pyrazin-2-amine is an organic compound with the molecular formula C10H8ClN3. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with a 2-chlorophenyl group at the 6-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)pyrazin-2-amine typically involves the reaction of 2-chloropyrazine with an appropriate amine. One common method is the nucleophilic substitution reaction where 2-chloropyrazine is treated with 2-chloroaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or antagonist, binding to the active site of enzymes or receptors and blocking their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects in conditions such as inflammation and neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chlorophenyl)pyrazin-2-amine is unique due to the presence of both the pyrazine ring and the 2-chlorophenyl group, which confer distinct electronic and steric properties. These features make it a versatile building block in synthetic chemistry and a valuable compound in medicinal research .

Biological Activity

6-(2-Chlorophenyl)pyrazin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The compound, characterized by its unique pyrazine structure and chlorophenyl substitution, has been investigated for various pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN4, with a molecular weight of approximately 220.66 g/mol. The presence of the chlorophenyl group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular proliferation or survival.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in signaling pathways related to cancer or infection.
  • Cell Cycle Interference : By disrupting normal cell cycle progression, it may induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Pyrazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)TBDApoptosis induction
3-Bromo-2,4-dichloroquinolineA549 (Lung Cancer)5.0Cell cycle arrest
SHS4121705L6 Myoblasts4.3Mitochondrial uncoupling

Note: TBD = To Be Determined; further studies are needed for precise IC50 values for this compound.

Antimicrobial Activity

The antimicrobial potential of pyrazine derivatives has been well-documented. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coliTBD
T-1106Yellow Fever Virus100 mg/kg/day

Note: Further research is necessary to establish the MIC for this compound.

Case Studies

  • Study on Anticancer Properties : A recent investigation into pyrazine derivatives demonstrated that modifications at the 6-position could enhance cytotoxicity against MCF-7 breast cancer cells. The study found that substituents like chlorophenyl significantly improved the compound's potency.
  • Antimicrobial Efficacy : Another study focused on the antiviral properties of substituted pyrazines against the Yellow Fever Virus (YFV). While not directly involving this compound, it provided insights into how structural modifications can lead to increased efficacy against viral pathogens.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the introduction of electron-withdrawing groups such as chlorine enhances biological activity by increasing the compound's reactivity with biological targets. Variations in substituents at different positions on the pyrazine ring can lead to significant changes in potency and selectivity.

Properties

IUPAC Name

6-(2-chlorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-13-6-10(12)14-9/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDYPTSIYZBGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734912
Record name 6-(2-Chlorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224741-03-0
Record name 6-(2-Chlorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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